Ethametsulfuron

Description

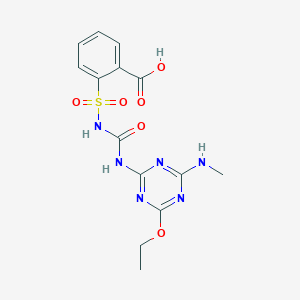

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLGCAJYYKDTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869542 | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111353-84-5 | |

| Record name | Ethametsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMETSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethametsulfuron-methyl mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Ethametsulfuron-methyl (B166122)

Introduction

This compound-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical class.[1][2][3] It is utilized for the post-emergence control of a range of broadleaf weeds, particularly in crops like oilseed rape (canola).[1] Its efficacy stems from its ability to inhibit a key enzymatic pathway essential for plant growth, which is absent in animals, providing a basis for its selective toxicity.[4][5] This document provides a comprehensive technical overview of the biochemical and physiological mechanisms underlying the herbicidal activity of this compound-methyl.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for this compound-methyl is the potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[1][2][6][7]

The Role of Acetolactate Synthase

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[6][8][9] This enzyme catalyzes two parallel reactions:

-

The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, the precursor for valine and leucine.[5][7][8]

-

The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.[5][8]

Enzymatic Inhibition

This compound-methyl, like other sulfonylurea herbicides, is a highly potent inhibitor of ALS.[6][10] It binds to the enzyme, blocking the channel that leads to the active site and thus preventing the substrates from binding.[8][11] This inhibition halts the production of the essential BCAAs. Consequently, protein synthesis and cell division are arrested, particularly in the plant's meristematic regions (growing points) where BCAA demand is highest.[6][8] The plant is effectively starved of these critical building blocks, leading to a cessation of growth and, ultimately, death.[6][8]

Caption: Biochemical pathway of BCAA synthesis and its inhibition by this compound-methyl.

Physiological and Systemic Effects

Uptake and Translocation

This compound-methyl is readily absorbed by both the foliage and roots of susceptible plants.[8][9] As a systemic herbicide, it is translocated throughout the plant via both the xylem (water-conducting tissue) and phloem (sugar-conducting tissue).[8][9] This mobility ensures the active ingredient reaches the primary sites of action: the meristematic tissues of the shoots and roots, where cell division and BCAA synthesis are most active.[8]

Development of Symptoms

The phytotoxic symptoms of this compound-methyl develop slowly, typically becoming visible several days after application.[9] The progression of injury includes:

-

Growth Cessation: The first effect is the immediate halt of root and shoot growth.[8]

-

Chlorosis: Leaves that develop after treatment appear yellow (chlorotic), stunted, and distorted.[9]

-

Discoloration: Veins on the leaves may turn red or purple, and the stem may develop a dark red color.[9]

-

Necrosis: As the plant's BCAA reserves are depleted, tissues begin to die, leading to browning (necrosis) and eventual death of the entire plant.[8][9]

Caption: Systemic mechanism of this compound-methyl from application to plant death.

Quantitative Data

Table 1: Comparative In Vitro ALS Inhibition by Sulfonylurea Herbicides

| Compound | IC50 Value (nM) | Source(s) |

|---|---|---|

| Metsulfuron-methyl | 5 - 20 | [6] |

| Metsulfuron-methyl | 125 | [12] |

| Chlorsulfuron | 10 - 50 | [6] |

| Tribenuron-methyl | 3 - 15 | [6] |

Note: IC50 values represent the concentration of herbicide required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Toxicological Profile of this compound-methyl

| Parameter | Value | Species | Source(s) |

|---|---|---|---|

| Acute Oral LD50 | >5000 mg/kg | Rat | [1] |

| Acute Dermal LD50 | >2000 g/kg | Rat | [1] |

| 2-Gen Reproduction NOAEL | 449 mg/kg/day | Rat | [1] |

| 2-Gen Reproduction LOAEL | 1817 mg/kg/day | Rat | [1] |

| Chronic Reference Dose (cRfD) | 4.5 mg/kg/day | - | [1][2] |

Abbreviations: LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level).

Experimental Protocols

The mechanism of action of this compound-methyl can be elucidated and quantified using established methodologies.

Protocol: In Vitro ALS Enzyme Inhibition Assay

This colorimetric assay directly measures the effect of the herbicide on the activity of the ALS enzyme extracted from plant tissue.[6][13]

1. Enzyme Extraction: a. Harvest fresh, young plant tissue (e.g., leaves) and keep on ice. b. Homogenize the tissue in an ice-cold extraction buffer (containing components like phosphate (B84403) buffer, pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD). c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. d. Collect the supernatant containing the crude ALS enzyme extract. Keep on ice for immediate use.[6]

2. Enzyme Assay: a. Prepare serial dilutions of this compound-methyl in the assay buffer. b. In a microplate, combine the enzyme extract, assay buffer, cofactors, substrate (pyruvate), and the various herbicide dilutions. Include a control with no herbicide. c. Incubate the microplate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.[6]

3. Color Development and Measurement: a. Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the acid-catalyzed decarboxylation of the product, acetolactate, into acetoin (B143602).[6] b. Incubate the plate at 60°C for 15 minutes to complete the conversion to acetoin.[6] c. Add a creatine (B1669601) solution, followed by an α-naphthol solution, to each well. This mixture reacts with acetoin to form a red-colored complex.[6] d. After a final incubation period for color development, measure the absorbance of each well using a microplate reader at approximately 525 nm.[6]

4. Data Analysis: a. Calculate the percentage of ALS activity inhibition for each herbicide concentration relative to the control. b. Plot the percent inhibition against the log of the herbicide concentration to generate a dose-response curve. c. Determine the IC50 value from the curve, representing the concentration that causes 50% inhibition of ALS activity.[13]

Caption: Experimental workflow for the in vitro acetolactate synthase (ALS) inhibition assay.

Protocol: Whole-Plant Dose-Response Bioassay

This experiment evaluates the herbicidal efficacy of a compound on whole plants under controlled conditions to determine the effective dose.[13]

1. Plant Preparation: a. Grow a susceptible plant species (e.g., wild mustard) in pots under controlled greenhouse conditions (e.g., consistent temperature, light, and humidity). b. Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) to ensure uniformity.[13]

2. Herbicide Application: a. Prepare a range of this compound-methyl concentrations for application. Include a control group treated only with the formulation blank (no active ingredient). b. Apply the herbicide solutions evenly to the plant foliage using a calibrated sprayer to simulate field application.[13]

3. Assessment: a. Return the treated plants to the controlled environment for an observation period (e.g., 21 days). b. Visually assess and score plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale where 0% is no injury and 100% is complete plant death.[13] c. At the conclusion of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

4. Data Analysis: a. Calculate the percent growth reduction for each dose relative to the average weight of the control plants. b. Plot the percent growth reduction against the log of the herbicide dose. c. Use regression analysis to determine the GR50 (or ED50) value, which is the dose required to cause a 50% reduction in plant growth.[14]

References

- 1. epa.gov [epa.gov]

- 2. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound-methyl (HMDB0251998) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 8. pomais.com [pomais.com]

- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 10. mdpi.com [mdpi.com]

- 11. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Ethametsulfuron: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron, predominantly used as its methyl ester, This compound-methyl (B166122), is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] It is effective in controlling a wide range of broadleaf weeds, particularly in canola and other oilseed rape crops.[2][3] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][4][5] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its mode of action.

Chemical Structure and Identification

This compound and its active form, this compound-methyl, are characterized by a sulfonylurea bridge connecting a triazine ring and a benzene (B151609) ring.

This compound

-

IUPAC Name: 2-({[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)benzoic acid[6]

-

CAS Name: 2-[[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoic acid[6]

-

Molecular Weight: 396.38 g/mol [7]

This compound-methyl

-

IUPAC Name: methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate[8]

-

CAS Name: methyl 2-[[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate[1][9]

Physicochemical Properties of this compound-methyl

The physicochemical properties of this compound-methyl are crucial for understanding its environmental fate and behavior. These properties are summarized in the table below.

| Property | Value | Conditions | Source |

| Physical State | White crystalline solid | [1] | |

| Odor | Odorless/Negligible | [1][5] | |

| Melting Point | 192-194 °C | [11][12] | |

| Boiling Point | 316.8 - 317 °C | [12][13] | |

| Density | 1.473 - 1.60 g/cm³ | [1][11][12] | |

| Vapor Pressure | 6.41 x 10⁻⁴ mPa | at 20 °C | [13] |

| 5.8 x 10⁻¹⁵ mm Hg | at 25 °C | [5] | |

| Water Solubility | 1.7 mg/L | pH 5, 25 °C | [5] |

| 50 mg/L | pH 7, 25 °C | [5] | |

| 223 mg/L | pH 7, 20 °C | [13] | |

| 410 mg/L | pH 9, 25 °C | [5] | |

| Octanol-Water Partition Coefficient (Kow) | 38.7 | pH 5 | [5] |

| 0.89 | pH 7 | [5][14] | |

| Dissociation Constant (pKa) | 4.64 | [3] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound-methyl follows internationally recognized guidelines to ensure data consistency and reliability.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined to understand its distribution in the environment. The OECD 105 guideline outlines two primary methods: the Flask Method and the Column Elution Method .[1][2][6]

-

Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.[2][8] A surplus of the test substance is stirred in water at a defined temperature for a sufficient time to reach equilibrium. The solution is then centrifuged or filtered, and the concentration in the clear aqueous phase is measured.

-

Column Elution Method: This method is used for substances with solubilities below 10⁻² g/L.[2][8] A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The eluate is collected, and the concentration is determined until it reaches a plateau, which represents the saturation solubility.

-

Analysis: The concentration of this compound-methyl in the aqueous samples can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a key parameter for assessing the volatility of a substance. The OECD 104 guideline provides several methods for its determination, including the Dynamic Method , Static Method , and Gas Saturation Method .[7][10][13][15]

-

Principle: The vapor pressure is measured at various temperatures to establish a vapor pressure curve.

-

Dynamic Method (Cottrell's Method): This method measures the boiling temperature of the substance at different applied pressures.

-

Static Method: The substance is placed in a thermostatically controlled sample cell connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the substance is measured at a constant temperature.[12]

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the vapor of the substance. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from this.

-

Analysis: The choice of method depends on the expected vapor pressure range of the substance. For a low volatility compound like this compound-methyl, the gas saturation method is often employed.

Residue Analysis in Environmental Samples

Determining the concentration of this compound-methyl residues in soil, water, and plant tissues is essential for environmental monitoring and food safety. A common analytical approach involves extraction followed by chromatographic analysis.

-

Extraction: Soil or plant samples are typically extracted with an organic solvent such as acetonitrile (B52724) or acetone.[14][16] The extract is then concentrated and may undergo a clean-up step to remove interfering substances.

-

Clean-up: Solid-phase extraction (SPE) with cartridges like C18 or divinylbenzene-N-vinylpyrrolidone copolymer can be used to purify the extract.[16]

-

Quantification: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying this compound-methyl residues.[14] The instrument is operated in Multiple Reaction Monitoring (MRM) mode for specific detection of the target analyte.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound-methyl's herbicidal activity is due to its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4][5][17] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to the cessation of plant development and eventual death.[4]

Caption: Mechanism of action of this compound-methyl via inhibition of acetolactate synthase (ALS).

Metabolism and Environmental Fate

Metabolism in Plants and Animals

In plants, this compound-methyl is metabolized primarily through O-deethylation and N-demethylation.[3] Studies in rats have shown similar metabolic pathways, with the major metabolites identified in urine and feces being the parent compound, O-deethyl this compound-methyl, and N-demethyl this compound-methyl.

Degradation in Soil

The persistence of this compound-methyl in the soil is influenced by factors such as soil type, temperature, and moisture.[18] Degradation occurs through both microbial and chemical processes. Studies have shown that the half-life of this compound-methyl in soil can vary significantly depending on environmental conditions.[18] For instance, one study reported half-lives in paddy soil ranging from over 100 days at 6°C to approximately 10 days at 35°C.[18]

Caption: General experimental workflow for a soil degradation study of this compound-methyl.

Conclusion

This compound-methyl is a well-characterized sulfonylurea herbicide with a specific mode of action. Its physicochemical properties, determined through standardized experimental protocols, govern its environmental behavior and efficacy. A thorough understanding of its chemical structure, properties, and biological activity is essential for its safe and effective use in agriculture and for ongoing research in herbicide development and environmental science.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. consilab.de [consilab.de]

- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 14. researchgate.net [researchgate.net]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 16. mhlw.go.jp [mhlw.go.jp]

- 17. wssa.net [wssa.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Impurities of Ethametsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of Ethametsulfuron-methyl, a selective sulfonylurea herbicide. It details the key chemical reactions, intermediates, and reaction conditions. Furthermore, this document outlines the common impurities and metabolites that can arise during the manufacturing process and through environmental degradation, which is critical for product quality, safety assessment, and regulatory compliance.

Introduction to this compound-methyl

This compound-methyl is the methyl ester of this compound and a member of the sulfonylurea class of herbicides.[1] It is used to control broad-leaved weeds in crops such as oilseed rape and fodder rape.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.

Synthesis Pathway of this compound-methyl

The synthesis of this compound-methyl is a multi-step process that involves the formation of a key sulfonyl isocyanate intermediate followed by its condensation with a substituted triazine derivative.

Key Starting Materials and Intermediates

The primary starting materials for the synthesis of this compound-methyl are:

-

Methyl 2-(aminosulfonyl)benzoate

-

A phosgenating agent (e.g., phosgene (B1210022), diphosgene, or triphosgene)

-

2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine

The synthesis proceeds through the formation of the key intermediate, 2-carbomethoxybenzenesulfonyl isocyanate .

Core Synthesis Reactions

The synthesis can be broadly divided into two main stages:

Stage 1: Formation of 2-carbomethoxybenzenesulfonyl isocyanate

In this step, Methyl 2-(aminosulfonyl)benzoate is reacted with a phosgenating agent, such as phosgene or its safer equivalents like diphosgene or triphosgene, to form 2-carbomethoxybenzenesulfonyl isocyanate. This reaction is typically carried out in an inert solvent.

Stage 2: Condensation to form this compound-methyl

The 2-carbomethoxybenzenesulfonyl isocyanate intermediate is then reacted with 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine. This condensation reaction forms the sulfonylurea bridge, yielding the final product, this compound-methyl.

Below is a diagram illustrating the synthesis pathway:

Experimental Protocols

While specific industrial manufacturing protocols are proprietary, the following outlines a general experimental procedure for the key condensation step, based on the synthesis of structurally related sulfonylureas.

Synthesis of this compound-methyl from 2-carbomethoxybenzenesulfonyl isocyanate and 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine:

-

Reaction Setup: A solution of 2-carbomethoxybenzenesulfonyl isocyanate in a suitable inert solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-

Addition of Reactant and Catalyst: To this solution, 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine is added, followed by a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Reaction Conditions: The reaction mixture is stirred at ambient temperature.

-

Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., overnight) to ensure completion.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure (in vacuo). The resulting residue is then triturated with a non-polar solvent, such as diethyl ether or 1-chlorobutane, to precipitate the product.

-

Purification: The precipitated solid is collected by filtration, washed with a suitable solvent, and dried to yield this compound-methyl as a white powder. Further purification can be achieved by recrystallization.

Impurities and Metabolites

The purity of the final this compound-methyl product is crucial for its efficacy and safety. Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the final product. The technical grade of this compound-methyl typically has a purity of 93-99%.[2] Notably, polar and non-polar nitrosamines have not been detected in the technical product.[3]

The major impurities are generally related to the active substance itself and include metabolites formed through environmental degradation or metabolism in plants.[2]

Key Identified Impurities and Metabolites

The following table summarizes the key identified impurities and metabolites of this compound-methyl.

| Impurity/Metabolite Name | Chemical Structure | Origin |

| O-deethyl this compound-methyl | [Image of the chemical structure of O-deethyl this compound-methyl] | Metabolite |

| O-deethyl-N-demethyl this compound-methyl | [Image of the chemical structure of O-deethyl-N-demethyl this compound-methyl] | Metabolite |

| Methyl 2-(aminosulfonyl)benzoate | [Image of the chemical structure of Methyl 2-(aminosulfonyl)benzoate] | Starting Material / Degradation Product |

| 2-(Aminosulfonyl)benzoic acid | [Image of the chemical structure of 2-(Aminosulfonyl)benzoic acid] | Degradation Product |

| Saccharin | [Image of the chemical structure of Saccharin] | Degradation Product |

| IN-D7556 | Structure not publicly available | Impurity from manufacturing process |

Note: The structures for the impurities are widely available in chemical databases such as PubChem.

Formation Pathways of Impurities

The following diagram illustrates the logical relationships in the formation of key impurities and metabolites from this compound-methyl.

Quantitative Data

Quantitative data regarding the synthesis and impurity profile of this compound-methyl is often proprietary. However, some general information is available.

| Parameter | Value | Reference |

| Purity of Technical Grade Product | 93-99% | [2] |

| Purity of Reference Standard | >97.1% | [4] |

| Limit of IN-D7556 in EU Dossier | < 3 g/kg | [4] |

| Limit of Quantitation for Residue Analysis | 0.02 ppm | [3] |

Conclusion

The synthesis of this compound-methyl is a well-established process in industrial chemistry, primarily involving the reaction of a sulfonyl isocyanate with an aminotriazine. A thorough understanding of this synthesis pathway, along with the potential for impurity and metabolite formation, is essential for ensuring the production of a high-quality, safe, and effective herbicide. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development, manufacturing, and analysis of this compound-methyl and related sulfonylurea compounds.

References

Ethametsulfuron: A Comprehensive Toxicological Profile in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron, a member of the sulfonylurea class of herbicides, is primarily used for the control of broadleaf weeds. Its mode of action in plants is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[1][2] While this mechanism provides high efficacy against target plant species, understanding its toxicological profile in mammals is paramount for assessing human and environmental health risks. This technical guide provides an in-depth overview of the toxicological data for this compound-methyl in mammalian species, focusing on quantitative endpoints, experimental methodologies, and potential mechanistic pathways.

Core Toxicological Data

The toxicological database for this compound-methyl indicates a low order of acute toxicity and no evidence of genotoxicity or carcinogenicity. The primary effects observed at high doses in subchronic and chronic studies are related to decreased body weight and body weight gain.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative toxicological endpoints for this compound-methyl derived from studies in various mammalian species.

Table 1: Acute Toxicity of this compound-methyl

| Study Type | Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Acute Oral | Rat | Oral | LD50 | > 5000 | [1][3] |

| Acute Dermal | Rabbit | Dermal | LD50 | > 2000 | [1][3] |

| Acute Inhalation | Rat | Inhalation | LC50 | > 5.7 mg/L | [3] |

Table 2: Subchronic and Chronic Toxicity of this compound-methyl

| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| 90-Day | Rat | 90 (approx.) | Not Established | Alopecia and colored discharge from eyes in males at 5000 ppm (approx. 365 mg/kg/day) | [4] |

| 90-Day | Mouse | 690 (males), 920 (females) | Not Established | No effects at the highest dose | [4] |

| 90-Day | Dog | 135 (males), 140 (females) | Not Established | No effects at the highest dose | [4] |

| 1-Year | Dog | - | - | Decreases in body weight and body weight gains in males | [1] |

| 2-Year | Rat | 21 | - | Not specified | [4] |

Table 3: Reproductive and Developmental Toxicity of this compound-methyl

| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| 2-Generation Reproduction | Rat | Parental: 395 (f), 449 (m) | Parental: 1582 (f), 1817 (m) | Reduced body weight and body weight gain in parental and F1 generations | [1] |

| Offspring: Not specified | Offspring: Not specified | No adverse effects on reproductive potential | [2] | ||

| Developmental | Rat | Maternal: 250 | Maternal: 1000 | Increased relative liver weight | [1] |

| Developmental: Not specified | Developmental: Not specified | Developmental toxicity only at maternally toxic levels | [1] | ||

| Developmental | Rabbit | Maternal: Not specified | Maternal: Not specified | No evidence of developmental toxicity | [1][2] |

Table 4: Genotoxicity of this compound-methyl

| Assay Type | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [4] |

| In vivo Bone Marrow Chromosome Aberration | Rat | Negative | [4] |

| In vivo Bone Marrow Micronucleus | Mouse | Negative | [4] |

| HPRT Assay | Chinese Hamster Ovary (CHO) cells | Negative | [4] |

| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | Negative | [4] |

Experimental Protocols

The toxicological evaluation of this compound-methyl has been conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.

90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

-

Test Animals: Typically, young adult Sprague-Dawley rats are used. Animals are randomized into control and treatment groups, with an equal number of males and females in each group.

-

Dosing: The test substance, this compound-methyl, is administered orally, usually mixed in the diet, for 90 consecutive days. At least three dose levels and a concurrent control group are used. For this compound-methyl, dietary concentrations of 0, 100, 1000, and 5000 ppm have been used in rats.[4]

-

Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed prior to the study and at termination.

-

Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

-

Test Animals: Wistar or Sprague-Dawley rats are commonly used. The study involves two generations of animals, the parental (P) and the first filial (F1) generation.

-

Dosing: this compound-methyl is administered continuously in the diet to the P generation for a pre-mating period, during mating, gestation, and lactation. Selected F1 offspring are then administered the test substance in their diet through maturation, mating, gestation, and lactation to produce the F2 generation. Dose levels for the this compound-methyl two-generation study in rats had a No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity of 395 mg/kg bw/day for females and 449 mg/kg bw/day for males, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1582 mg/kg bw/day for females and 1817 mg/kg bw/day for males, based on reduced body weight.[1]

-

Reproductive and Developmental Parameters: Data collected include effects on mating performance, fertility, gestation length, parturition, and lactation. For the offspring, viability, body weight, sex ratio, and developmental landmarks are monitored.

-

Pathology: All P and F1 adults are subjected to a gross necropsy, with a focus on the reproductive organs. Histopathological examination of reproductive organs is performed.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

-

Test Animals: Typically, mice or rats are used.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A concurrent vehicle control and a positive control group are included.

-

Sample Collection and Analysis: Bone marrow or peripheral blood is collected at appropriate time points after dosing. The erythrocytes are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates that the substance has induced chromosomal damage.

-

Results for this compound-methyl: this compound-methyl was negative in an in vivo bone marrow micronucleus assay in mice.[4]

Visualizations: Pathways and Workflows

Putative Signaling Pathway for this compound Toxicity in Mammals

While the primary target of this compound, acetolactate synthase (ALS), is not present in mammals, high doses of sulfonylurea herbicides may lead to off-target effects or secondary effects due to the disruption of other pathways. The most consistently observed effect in mammals at high doses is a decrease in body weight and body weight gain. A putative pathway leading to this outcome is presented below. This pathway is hypothetical and requires further experimental validation.

Caption: Putative adverse outcome pathway for this compound-induced body weight effects.

Generalized Experimental Workflow for a 90-Day Oral Toxicity Study

The following diagram illustrates a typical workflow for conducting a 90-day oral toxicity study in rodents, as per OECD guidelines.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Ethametsulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethametsulfuron-methyl (B166122), a selective sulfonylurea herbicide, is subject to various degradation processes in the environment that dictate its persistence, mobility, and potential impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate of this compound, with a focus on its degradation through hydrolysis, photolysis, and microbial activity. Detailed experimental protocols, quantitative data, and degradation pathways are presented to serve as a valuable resource for researchers and professionals in environmental science and drug development.

Introduction

This compound-methyl is a post-emergence herbicide used for the control of broadleaf weeds in crops such as canola.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] Understanding the environmental fate of this compound is essential for assessing its ecological risk and ensuring its safe use. This guide delves into the primary degradation pathways of this compound, providing detailed technical information for scientific evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-methyl is presented in Table 1. These properties influence its behavior and transport in the environment.

Table 1. Physicochemical Properties of this compound-methyl

| Property | Value | Reference |

| IUPAC Name | methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate | [3] |

| CAS Registry No. | 97780-06-8 | [3] |

| Molecular Formula | C₁₅H₁₈N₆O₆S | [3] |

| Molecular Weight | 410.4 g/mol | [3] |

| Water Solubility | Moderately soluble | [4] |

| Vapor Pressure | Low | [4] |

| Log Kow (pH 7) | 0.89 | [2] |

| pKa | Essentially neutral | [5] |

Degradation Pathways

The environmental degradation of this compound proceeds primarily through hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of various metabolites, ultimately breaking down the parent compound.

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, particularly under acidic conditions. The sulfonylurea bridge is susceptible to cleavage, leading to the formation of a sulfonamide and a triazine amine derivative. The rate of hydrolysis is pH-dependent.

The hydrolysis half-life of this compound-methyl varies significantly with pH, as detailed in Table 2.

Table 2. Hydrolysis Half-life of this compound-methyl at 25°C

| pH | Half-life (days) | Reference |

| 5 | 41 | [6] |

| 7 | Stable | [6] |

| 9 | Stable | [6] |

Hydrolysis studies are typically conducted following the OECD Guideline 111.[7][8]

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance: this compound-methyl is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at specific time intervals.

-

Analysis: The concentration of this compound-methyl and its degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability.[9]

Photolysis

Photolysis, or degradation by light, is generally not considered a major degradation pathway for this compound in the environment.[6] However, under certain conditions, it can contribute to its transformation.

Aqueous photolysis studies are generally performed according to OECD Guideline 316.[11]

-

Test System: A sterile, buffered aqueous solution of the test substance is used.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is employed.

-

Incubation: The test solution is irradiated at a constant temperature. Dark controls are run in parallel to differentiate between photolytic and other degradation processes.

-

Sampling: Samples are collected at various time points.

-

Analysis: The concentration of the parent compound and its photoproducts are quantified using methods like HPLC-MS/MS.

-

Data Analysis: The photodegradation rate constant, half-life, and quantum yield are calculated. The quantum yield represents the efficiency of the photon-induced degradation process.[12]

Microbial Degradation in Soil

Microbial degradation is a key process in the dissipation of this compound from soil. The rate of this degradation is influenced by soil type, pH, temperature, and moisture content.

The half-life of this compound-methyl in soil varies depending on environmental conditions, as shown in Table 3.

Table 3. Soil Degradation Half-life of this compound-methyl

| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |

| Acidic Clayey Red Soil | - | - | 13 - 67 | [13] |

| Neutral Loamy Alfisol Soil | - | - | 13 - 67 | [13] |

| Alkaline Sandy Vertisol Soil | - | - | 13 - 67 | [13] |

| Alberta Black Loam | 5.6 | 25 | ~69 | [6] |

| Paddy Soil | - | 6 | >100 | [11] |

| Paddy Soil | - | 25 | 16.35 | [11] |

| Paddy Soil | - | 35 | 10.35 | [11] |

| Field Trial (recommended dose) | - | - | 34.66 | [11] |

Soil metabolism studies are conducted following guidelines such as OECD 307.[3][14][15][16]

-

Test System: Representative soil samples are used. For aerobic studies, the soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated with a continuous flow of air. For anaerobic studies, the soil is flooded and purged with an inert gas to create anaerobic conditions.

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound-methyl is typically used to facilitate the tracking of the parent compound and its metabolites.

-

Incubation: The treated soil is incubated in the dark at a constant temperature.

-

Sampling: Soil samples are collected at various intervals.

-

Extraction and Analysis: Samples are extracted with appropriate solvents. The parent compound and metabolites are separated and quantified using techniques like HPLC with radiometric detection and identified by LC-MS/MS. Volatile products and non-extractable residues are also quantified.

-

Data Analysis: The degradation rate, half-life (DT₅₀), and time for 90% degradation (DT₉₀) are calculated.

Major Degradation Products and Pathways

The degradation of this compound proceeds through several key reactions, including cleavage of the sulfonylurea bridge, O-deethylation, and N-demethylation, leading to the formation of various metabolites.[2][13] A microbial degradation study identified two separate pathways: one involving the cleavage of the sulfonylurea bridge and the other involving dealkylation and opening of the triazine ring.[17]

Identified Metabolites:

-

This compound: The carboxylic acid form of the parent compound.[18]

-

O-deethyl this compound-methyl: Formed by the removal of the ethyl group from the ethoxy moiety.[2]

-

N-demethyl-O-deethyl this compound-methyl: Formed by the removal of both the methyl and ethyl groups.[2]

-

Triazine amine {6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine}: A major product resulting from the cleavage of the sulfonylurea bridge.[6]

-

Saccharin: Another product of sulfonylurea bridge cleavage.[6]

-

N-(4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)urea

-

6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine

Below are diagrams illustrating the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound-methyl.

Analytical Methodologies

The analysis of this compound and its metabolites in environmental samples is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity.

Sample Preparation

-

Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes from water samples and remove interfering matrix components.[19]

-

Soil Samples: Soil samples are typically extracted with an organic solvent, such as acetonitrile (B52724), followed by a cleanup step to remove co-extractives before analysis.[11][20]

LC-MS/MS Analysis

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate this compound and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[11]

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The environmental fate of this compound is governed by a combination of hydrolysis, photolysis, and microbial degradation. Hydrolysis is significant in acidic conditions, while microbial degradation is a primary dissipation route in soil. Photolysis is generally considered a minor pathway. The degradation of this compound leads to the formation of several metabolites through cleavage of the sulfonylurea bridge and dealkylation. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and degradation pathways to aid in the comprehensive environmental risk assessment of this compound.

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 2. epa.gov [epa.gov]

- 3. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]

- 5. Human Metabolome Database: Showing metabocard for this compound-methyl (HMDB0251998) [hmdb.ca]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. jrfglobal.com [jrfglobal.com]

- 10. Persistence of the sulfonylurea herbicides thifensulfuron-methyl, this compound-methyl, and metsulfuron-methyl in farm dugouts (ponds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 12. Quantum yield - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Ethametsulfuron-methyl: A Technical Overview

Introduction

Ethametsulfuron-methyl (B166122) is a selective, systemic herbicide belonging to the sulfonylurea class, developed for the post-emergence control of broadleaf weeds, particularly in canola (oilseed rape) crops.[1][2] Its discovery marked a significant advancement in weed management, offering a solution for controlling problematic weeds within the same botanical family as the crop itself.[2] This technical guide provides an in-depth exploration of the discovery, development history, mechanism of action, and key experimental data related to this compound-methyl, tailored for researchers and professionals in the fields of agricultural science and drug development.

Discovery and Development Timeline

This compound-methyl was developed by E.I. DuPont de Nemours & Company, emerging from a broader research program into sulfonylurea chemistry that began to show herbicidal properties in 1966.[2] The development of this compound-methyl, under the product name MUSTER®, specifically targeted the need for effective broadleaf weed control in canola.[2]

-

1966: The herbicidal properties of the sulfonylurea chemical class were first reported.[2]

-

1984: Field trials for MUSTER®, the end-use product containing this compound-methyl, were initiated in Western Canada.[2]

-

1986: The initial submission for the registration of this compound-methyl was filed with Agriculture Canada.[2]

-

1992: A decision document was published by Agriculture Canada, granting temporary registration for this compound-methyl and MUSTER® in Canada.[2]

-

Early 2000s: The United States Environmental Protection Agency (EPA) evaluated this compound-methyl as a new active ingredient for use on canola, establishing tolerances for its residues.[3][4]

Chemical Synthesis and Properties

This compound-methyl is synthesized through a multi-step process characteristic of sulfonylurea herbicides. The general synthetic route involves the reaction of a sulfonyl isocyanate with an appropriate amine-substituted heterocycle.[5]

General Experimental Protocol for Synthesis

While a detailed, step-by-step industrial synthesis protocol is proprietary, the general chemical pathway can be outlined as follows:[5]

-

Sulfonamide Formation: 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) is sulfonylated using 2-(ethoxycarbonyl)ethylsulfonyl chloride in the presence of a base to produce the corresponding sulfonamide.

-

Sulfonyl Isocyanate Generation: The sulfonamide intermediate is then activated with phosgene (B1210022) or triphosgene (B27547) to create a reactive sulfonyl isocyanate.

-

Urea Bridge Construction: The sulfonyl isocyanate undergoes a condensation reaction with methyl 2-amino-4-methoxy-6-methyl-1,3,5-triazine-5-carboxylate. This step forms the critical sulfonylurea bridge.

-

Final Modification and Purification: The resulting compound undergoes final hydrolysis, methyl esterification, and is purified through recrystallization to yield this compound-methyl.[5]

Caption: General synthesis workflow for this compound-methyl.

Mechanism of Action: ALS Inhibition

This compound-methyl's herbicidal activity stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][8][9]

As a systemic herbicide, this compound-methyl is absorbed through the foliage and roots of the target weed and is translocated via both the xylem and phloem to the plant's growing points, where the ALS enzyme is most active.[1][10] By blocking this essential metabolic pathway, the herbicide halts cell division and growth, leading to characteristic symptoms such as stunting, chlorosis (yellowing), and eventual necrosis of the weed.[1][10] This mode of action is highly effective at low application rates.[10]

Caption: Mechanism of action of this compound-methyl.

Quantitative Data Summary

The development of this compound-methyl was supported by extensive toxicological, efficacy, and environmental fate studies. Key quantitative data from these studies are summarized below.

Table 1: Toxicological Profile of this compound-methyl

| Study Type | Species | Endpoint | Value (mg/kg) | Reference(s) |

| Acute Oral Toxicity | Rat | LD50 | >5000 | [3] |

| Acute Dermal Toxicity | Rabbit | LD50 | >2000 | [3] |

| 2-Generation Reproduction | Rat | NOAEL | 449 (mg/kg/day) | [3] |

| 2-Generation Reproduction | Rat | LOAEL | 1817 (mg/kg/day) | [3] |

| 12-Month Chronic Feeding | Dog | NOEL | ~87 (mg/kg bw/day) | [6] |

| 2-Year Chronic Feeding | Rat | NOEL | ~210-270 (mg/kg bw/day) | [6] |

| Prenatal Developmental Toxicity | Rabbit | NOEL | 1000 (mg/kg/day) | [6] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; NOEL: No Observed Effect Level.

Table 2: Efficacy and Application Rates

| Target Weeds Controlled | Application Rate (g a.i./ha) | Reference(s) |

| Wild mustard, Stinkweed, Hempnettle, Flixweed, Green Smartweed | 15 | [2] |

| Stinkweed, Redroot pigweed | 22.5 | [2] |

a.i./ha: active ingredient per hectare.

Table 3: Environmental Fate and Residue Levels

| Parameter | Matrix | Value | Reference(s) |

| Dissipation Half-Life (DT50) | Dugout Water | 30 days | [11] |

| Degradation Half-Life (t1/2) at 25°C | Paddy Soil | 16.35 days | [12] |

| Degradation Half-Life (t1/2) Field Trial | Paddy Soil | 34.66 days | [12] |

| Residue in Canola (at harvest) | Canola Seed | <0.02 ppm (Limit of Quantitation) | [3] |

| Proposed U.S. Tolerance | Canola | 0.02 ppm | [3] |

Experimental Methodologies

Regulatory submissions for this compound-methyl required a comprehensive battery of standardized toxicological and environmental studies. While detailed protocols are extensive, the general methodologies are outlined below.

Chronic Toxicity and Reproduction Studies

These studies are designed to assess the potential for adverse effects from long-term exposure to a substance.

-

Test System: Typically involves laboratory animals such as rats or dogs.[3][6]

-

Dose Administration: this compound-methyl is incorporated into the diet at several different concentrations (e.g., 0, 250, 5000, 20000 ppm).[2][6]

-

Duration: Studies can range from 90 days (subchronic) to 1-2 years (chronic) or span multiple generations for reproduction studies.[3][6]

-

Observations: Key parameters monitored include clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues and organs.[3][6]

-

Data Analysis: Statistical analysis is used to determine dose-response relationships and establish key toxicological endpoints like the NOAEL and LOAEL.[3]

Caption: Generalized workflow for a chronic toxicity study.

Environmental Fate Studies (Soil Half-Life)

These experiments determine the persistence of the herbicide in the environment.

-

Test System: Soil samples are collected and characterized (e.g., pH, organic matter content).[12]

-

Application: A known concentration of this compound-methyl is applied to the soil samples.[12]

-

Incubation: Samples are incubated under controlled conditions (e.g., temperature, moisture) for a set period.[12] Field trials are also conducted under real-world environmental conditions.[12]

-

Sampling and Analysis: Sub-samples are taken at various time intervals. The concentration of this compound-methyl is quantified using analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12]

-

Data Calculation: The degradation rate and half-life (t1/2 or DT50) are calculated from the dissipation curve of the herbicide concentration over time.[12]

Conclusion

This compound-methyl represents a targeted herbicidal solution born from the systematic exploration of sulfonylurea chemistry. Its development provided canola growers with a critical tool for managing broadleaf weed competition. The herbicide's efficacy is rooted in its specific and potent inhibition of the ALS enzyme, a mechanism that is effective at low doses but also necessitates careful management to mitigate the development of weed resistance. The extensive toxicological and environmental data compiled during its registration process indicate a low acute toxicity to mammals and define its persistence in soil and water systems, providing a comprehensive foundation for its safe and effective use in agriculture.

References

- 1. pomais.com [pomais.com]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. epa.gov [epa.gov]

- 4. Federal Register :: this compound Methyl; Pesticide Tolerance [federalregister.gov]

- 5. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]

- 6. apvma.gov.au [apvma.gov.au]

- 7. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ethametsulfuron: An In-depth Technical Guide to its Absorption and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron-methyl (B166122) is a selective, systemic sulfonylurea herbicide used for the post-emergence control of broadleaf weeds, particularly in canola (oilseed rape) crops.[1][2] Its efficacy is intrinsically linked to its absorption into the plant, translocation to its site of action, and the plant's ability to metabolize the compound. This technical guide provides a comprehensive overview of these critical processes, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.

This compound-methyl's mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death.[1] The herbicide is absorbed through both the leaves and roots and is translocated throughout the plant's vascular system.[1]

Absorption of this compound in Plants

The uptake of this compound can occur through both the foliage and the roots, with the efficiency of absorption being a key determinant of its herbicidal activity.

Foliar Absorption

Following a foliar application, this compound is rapidly absorbed by the leaves. Studies on various Brassica species have demonstrated high levels of absorption shortly after treatment.

Root Uptake

This compound present in the soil can be taken up by the plant's root system. Research on rutabaga has shown that while root absorption occurs, the amount of radioactivity recovered in the roots is minimal over an extended period.

Translocation of this compound in Plants

Once absorbed, this compound is moved throughout the plant via the vascular tissues to its site of action in the meristematic regions. The extent and pattern of translocation can vary between plant species.

Table 1: Quantitative Data on this compound Absorption and Translocation in Various Plant Species

| Plant Species | Biotype/Variety | Absorption (% of Applied) | Time After Treatment | Translocation out of Treated Leaf (% of Recovered) | Time After Treatment | Distribution in Plant (% of Applied) | Time After Treatment | Reference |

| Wild Mustard (Sinapis arvensis) | Resistant (R) & Susceptible (S) | Not significantly different between biotypes | - | Not significantly different between biotypes | - | Treated Leaf: ~90%, Foliage: ~5%, Roots: ~2% | 3 days | Veldhuis et al., 2000[3] |

| Commercial Brown Mustard (Brassica juncea) | - | >95% | 12 hours | ~8% | 72 hours | - | - | Hall et al. (FAO AGRIS)[4] |

| Wild Mustard (Sinapis arvensis) | - | >95% | 12 hours | ~10% | 72 hours | - | - | Hall et al. (FAO AGRIS)[4] |

| Rutabaga (Brassica napobrassica) | - | Stable after 72 hours | 72 hours - 50 days | - | - | Root: <4% of recovered | 72 hours - 50 days | Van Eerd & Hall, 2000[5] |

Metabolism of this compound in Plants

The selectivity of this compound between tolerant crops like canola and susceptible weeds is primarily attributed to the differential rates of metabolism. Tolerant species can rapidly metabolize the herbicide into non-toxic compounds, while susceptible species do so at a much slower rate.

The primary metabolic pathway involves the detoxification of the parent this compound-methyl molecule. In rutabaga, two major metabolites have been identified: O-desethylthis compound-methyl and N-desmethyl-O-desethylthis compound-methyl.[5]

Table 2: Metabolism of this compound-Methyl in Resistant and Susceptible Wild Mustard Biotypes

| Time After Treatment (hours) | Remaining this compound-Methyl in Resistant Biotype (% of Recovered Radioactivity) | Remaining this compound-Methyl in Susceptible Biotype (% of Recovered Radioactivity) |

| 3 | 82% | - |

| 6 | 73% | - |

| 12 | - | 84% |

| 18 | 42% | - |

| 24 | - | 79% |

| 48 | 30% | 85% |

| 72 | 17% | 73% |

| (Data from Veldhuis et al., 2000)[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide absorption, translocation, and metabolism. The following sections outline typical experimental protocols used in such studies, primarily involving the use of radiolabeled herbicides.

General Experimental Workflow

Caption: A generalized workflow for studying the absorption, translocation, and metabolism of radiolabeled this compound in plants.

Absorption and Translocation Study Protocol

-

Plant Material: Grow susceptible and tolerant plant species under controlled environmental conditions to a uniform growth stage (e.g., two- to four-leaf stage).

-

Herbicide Treatment: Prepare a treatment solution containing a known concentration of [¹⁴C]this compound-methyl. Apply a precise volume of the solution to a specific leaf (e.g., the second true leaf) of each plant.

-

Harvesting: At predetermined time intervals (e.g., 3, 6, 12, 24, 48, and 72 hours) after treatment, harvest the plants.

-

Sample Preparation:

-

Wash the treated leaf with a solution (e.g., water:acetone, 1:1, v/v) to remove any unabsorbed herbicide.

-

Separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Quantification:

-

Analyze the radioactivity in the leaf wash using liquid scintillation counting (LSC) to determine the amount of unabsorbed herbicide.

-

Dry and combust each plant part and quantify the ¹⁴C content using LSC.

-

-

Data Calculation:

-

Absorption: Calculate as (Total applied ¹⁴C - ¹⁴C in leaf wash) / Total applied ¹⁴C * 100.

-

Translocation: Calculate as the percentage of absorbed ¹⁴C found in plant parts other than the treated leaf.

-

Metabolism Study Protocol

-

Plant Material and Treatment: Follow the same procedure as for the absorption and translocation study.

-

Extraction: At each harvest time, homogenize the plant tissues (separately for different parts) in an extraction solvent (e.g., acetonitrile:water). Centrifuge the homogenate and collect the supernatant.

-

Analysis:

-

Concentrate the supernatant and analyze it using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

Co-chromatograph with known standards of this compound-methyl and its potential metabolites to identify and quantify the different compounds.

-

-

Data Calculation: Express the amount of parent herbicide and each metabolite as a percentage of the total radioactivity recovered from the plant tissue.

Signaling Pathways and Logical Relationships

The differential response of plants to this compound is a result of a series of interconnected physiological and biochemical events.

Caption: The fate of this compound in plants, highlighting the critical role of metabolism in determining selectivity.

Conclusion

The absorption, translocation, and particularly the metabolism of this compound-methyl are pivotal factors governing its efficacy and selectivity as a herbicide. While absorption is generally rapid and translocation is limited, the key determinant of a plant's susceptibility is its ability to metabolize the herbicide into non-phytotoxic compounds. Tolerant species, such as canola, possess robust metabolic pathways for the rapid detoxification of this compound, whereas susceptible weeds lack this capacity, leading to the inhibition of ALS, disruption of essential amino acid synthesis, and eventual death. A thorough understanding of these processes is essential for optimizing the use of this compound in weed management strategies and for the development of new, more effective and selective herbicides.

References

- 1. pomais.com [pomais.com]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. Metabolism-based resistance of a wild mustard (Sinapis arvensis L.) biotype to this compound-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agris.fao.org [agris.fao.org]

- 5. Metabolism and fate of [(14)C]this compound-methyl in rutabaga (Brassica napobrassica Mill) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethametsulfuron: A Technical Guide to Soil Mobility and Leaching Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil mobility and leaching potential of the herbicide ethametsulfuron. The information is curated to assist researchers, scientists, and professionals in drug development in understanding the environmental fate of this compound. This document summarizes key quantitative data, details experimental protocols for assessing soil interaction, and visualizes relevant processes and pathways.

Introduction to this compound

This compound-methyl is a selective, systemic sulfonylurea herbicide used for the post-emergence control of broadleaf weeds in crops such as oilseed rape.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[1] Understanding the behavior of this compound in the soil is critical for assessing its potential environmental impact, particularly concerning groundwater contamination.

Physicochemical Properties and Environmental Fate

This compound's mobility in soil is governed by a combination of its inherent physicochemical properties and various soil characteristics. It is moderately soluble in water and, based on its chemical properties, is considered to have a high risk of leaching to groundwater.[2] The persistence of this compound in soil is influenced by factors such as soil pH, temperature, and organic matter content.[3][4] Degradation in soil is pH-dependent, with half-life values reported to range from 13 to 67 days.[3] It is generally more persistent in neutral to weakly basic soils compared to acidic soils.[3]

Quantitative Data on Soil Mobility and Leaching

The interaction of this compound with soil particles is a key determinant of its mobility. This interaction is quantified by parameters such as the Freundlich adsorption coefficient (Kf), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and the Groundwater Ubiquity Score (GUS).

Adsorption Characteristics

The adsorption of this compound to soil is a critical factor in determining its potential for leaching. The Freundlich isotherm is commonly used to describe the adsorption behavior of herbicides in soil.

Table 1: Freundlich Adsorption Coefficients (Kf and 1/n) for this compound-methyl in Different Soil Systems

| Soil Type/Amendment | Organic Carbon (%) | pH | Kf [ (µg1-1/n mL1/n)/g ] | 1/n | Reference |

| Acidic Soil (Original) | 1.02 | - | 4.39 | - | [5] |

| Acidic Soil + Humic Acid | 2.61 | - | 10.56 | - | [5] |

| Acidic Soil + Peat | - | - | - | - | [5] |

Note: Specific 1/n values were not provided in the cited source for all entries.

Leaching Potential

Soil column leaching studies are conducted to simulate the movement of pesticides through the soil profile under controlled conditions. These studies provide valuable data on the percentage of the applied chemical that leaches through the soil and its distribution within the soil column.

Table 2: Soil Column Leaching Data for this compound-methyl

| Soil Type/Amendment | % Retained in Soil Column | % Recovered in Leachate | Reference |

| Acidic Soil (Original) | 68.4 | 23.7 | [5] |

| Acidic Soil + Organic Amendment | 92.4 | 7.7 | [5] |

Groundwater Ubiquity Score (GUS)

The Groundwater Ubiquity Score (GUS) is a calculated index used to estimate the potential for a pesticide to leach into groundwater. It is derived from the pesticide's soil half-life (t1/2) and its soil organic carbon-water partitioning coefficient (Koc).

GUS Formula: GUS = log10(t1/2) x [4 - log10(Koc)][6]

Table 3: Groundwater Ubiquity Score (GUS) for this compound-methyl

| Parameter | Value | Interpretation | Reference |

| GUS | 2.60 | Transition state | [2] |

A GUS value between 1.8 and 2.8 is generally considered to indicate a transitional leaching potential, meaning the substance may or may not leach depending on environmental conditions.

Experimental Protocols

Standardized laboratory procedures are essential for generating reliable and comparable data on the soil mobility and leaching potential of pesticides. The following sections detail the methodologies for the key experiments cited.

Batch Equilibrium Adsorption/Desorption Study (Based on OECD Guideline 106)

This method is used to determine the adsorption and desorption of a chemical on different soil types to predict its partitioning under various environmental conditions.[3]

Objective: To determine the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water partitioning coefficient (Koc).

Methodology:

-

Soil Preparation: A minimum of five different soil types with varying organic carbon content, clay content, texture, and pH are selected. The soils are air-dried and sieved to < 2 mm.

-

Preliminary Study (Tier 1):

-

Determine the optimal soil-to-solution ratio.

-

Establish the equilibration time for adsorption.

-

Assess the stability of the test substance and its adsorption to the test vessels.[7]

-

-

Adsorption Kinetics (Tier 2):

-

Known volumes of a solution of the test substance (often 14C-labeled) in 0.01 M CaCl2 are added to soil samples in centrifuge tubes.

-

The mixtures are agitated (e.g., on a shaker) for the predetermined equilibration time at a constant temperature (e.g., 20-25°C) in the dark.

-

The soil suspension is then separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is analyzed. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution (indirect method) or by direct analysis of the soil phase.[2][4]

-

-

Adsorption Isotherms (Tier 3):

-

The experiment is repeated with a range of initial concentrations of the test substance to generate an adsorption isotherm.

-

The data are fitted to the Freundlich equation: Cs = Kf * Ce1/n where Cs is the amount of substance adsorbed per unit mass of soil, Ce is the equilibrium concentration in the solution, and Kf and 1/n are the Freundlich constants.

-

-

Desorption:

-

After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution of 0.01 M CaCl2.

-

The samples are re-agitated for the same equilibration time.

-

The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

-

Soil Column Leaching Study (Based on OECD Guideline 312)

This method simulates the leaching of a substance and its transformation products through soil under controlled laboratory conditions.[8]

Objective: To determine the leaching potential of a substance and its distribution in the soil profile and leachate.

Methodology:

-

Column Preparation:

-

At least duplicate glass or stainless steel columns (e.g., 30 cm long, 5 cm internal diameter) are used.

-

The columns are packed with untreated, air-dried, and sieved (< 2 mm) soil to a height of approximately 30 cm. The packing should be done in small increments with gentle tapping to ensure uniform density.[8]

-

-

Saturation and Equilibration:

-

The soil columns are slowly saturated from the bottom with an "artificial rain" solution (e.g., 0.01 M CaCl2) until the soil is fully wetted.

-

The columns are then allowed to drain until they reach field capacity.

-

-

Application of Test Substance:

-

The test substance (often 14C-labeled for ease of detection) is applied evenly to the surface of the soil column at a rate equivalent to the maximum recommended field application rate. For aged residue studies, the soil is treated and incubated before being placed in the column.[8]

-

-

Leaching:

-

Artificial rain is applied to the top of the columns at a constant, slow rate over a defined period (e.g., 48 hours) to simulate a specific amount of rainfall (e.g., 200 mm).[9]

-

The leachate that passes through the column is collected in fractions.

-

-

Analysis:

-

After the leaching period, the soil column is carefully extruded and sectioned into segments (e.g., every 5 cm).

-

Each soil segment and the collected leachate fractions are analyzed for the parent compound and its major degradation products.

-

A mass balance is performed to account for the total amount of the applied substance. The results are expressed as the percentage of the applied dose found in the leachate and in each soil segment.[8]

-

Factors Influencing Soil Mobility and Leaching

The potential for this compound to move through the soil and reach groundwater is a complex interplay of several factors.

References

- 1. researchgate.net [researchgate.net]

- 2. docer.pl [docer.pl]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

Ethametsulfuron metabolism in plant species

An In-depth Technical Guide on the Metabolism of Ethametsulfuron in Plant Species

Introduction